N,N'-di(propan-2-yl)butanediamide
Description
N,N'-Di(propan-2-yl)butanediamide is a diamide derivative featuring a four-carbon backbone (butanediamide) with isopropyl groups attached to both nitrogen atoms. These analogs are synthesized via reactions between alkanedioyl dichlorides and amines (e.g., anilines or alkylamines), often yielding compounds with diverse pharmacological and agrochemical applications [1].
Properties
IUPAC Name |
N,N'-di(propan-2-yl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)11-9(13)5-6-10(14)12-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDQXCFEGKWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-di(propan-2-yl)butanediamide can be synthesized through the reaction of butanediamine with isopropyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction proceeds via the formation of an intermediate urea derivative, which then cyclizes to form the desired diamide.
Industrial Production Methods
On an industrial scale, the synthesis of N,N’-di(propan-2-yl)butanediamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-di(propan-2-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diamide into amines or other reduced forms.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction can produce amines.
Scientific Research Applications
N,N’-di(propan-2-yl)butanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-di(propan-2-yl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved typically include binding to the active site of the target molecule, leading to changes in its activity or function.
Comparison with Similar Compounds
Structural and Conformational Differences
- N,N′-Bis(2-hydroxyphenyl)butanediamide: This derivative crystallizes in the monoclinic space group P2₁/c with distinct hydrogen-bonding networks due to phenolic -OH groups. The planar butanediamide backbone facilitates intermolecular interactions, contrasting with the bulkier isopropyl substituents in the target compound, which likely reduce crystallinity [4].
- This compound demonstrated neuroprotective effects in scopolamine-induced neurodegeneration models [5].
Physicochemical Properties
- In contrast, alkyl-substituted analogs like N,N′-dicyclohexylbutanediamide show moderate solubility in organic solvents, while the isopropyl variant may exhibit intermediate solubility [5].
- Thermal Stability :
N,N′-Diallyl-L-tartaramide (a hydroxylated butanediamide derivative) has a melting point of 184–185°C, whereas alkyl-substituted analogs like N,N′-di(propan-2-yl)butanediamide likely have lower melting points due to reduced hydrogen bonding [19].
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
